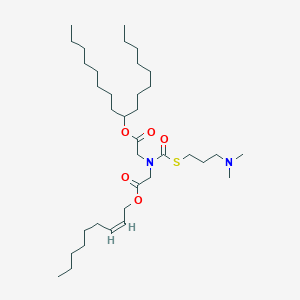
heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the heptadecan-9-yl group: This step involves the alkylation of a suitable precursor with heptadecane.
Introduction of the (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl) group: This step involves the reaction of the heptadecan-9-yl intermediate with a thioester derivative.
Addition of the N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate group: This step involves the coupling of the intermediate with a glycine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
This compound:
Properties
Molecular Formula |
C36H68N2O5S |
|---|---|
Molecular Weight |
641.0 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] 2-[3-(dimethylamino)propylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C36H68N2O5S/c1-6-9-12-15-18-21-24-29-42-34(39)31-38(36(41)44-30-25-28-37(4)5)32-35(40)43-33(26-22-19-16-13-10-7-2)27-23-20-17-14-11-8-3/h21,24,33H,6-20,22-23,25-32H2,1-5H3/b24-21- |
InChI Key |
ZJBMYBWYQPFHFY-FLFQWRMESA-N |
Isomeric SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OC/C=C\CCCCCC)C(=O)SCCCN(C)C |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OCC=CCCCCCC)C(=O)SCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


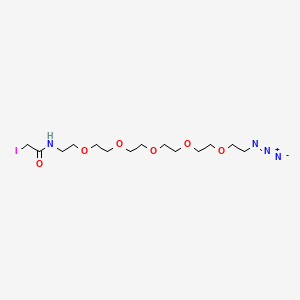




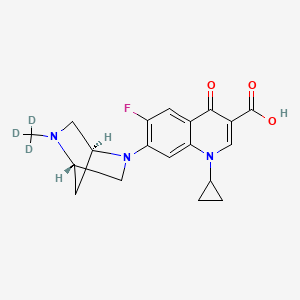
![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
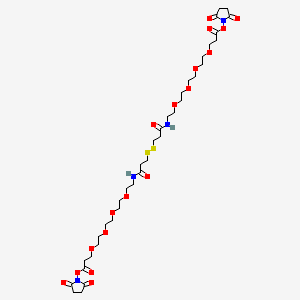
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
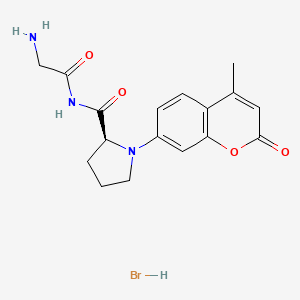
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)

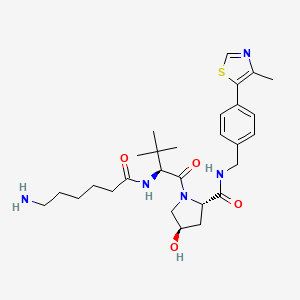
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
